Structural Uniqueness: The Cyclopropylamide–Pyrrole–Morpholine Triad Is Unreported in Primary Pharmacological Literature
A substructure search across ChEMBL, BindingDB, and PubChem BioAssay (as of April 2026) returned zero entries for the exact molecular topology of N1‑cyclopropyl‑N2‑(2‑(1‑methyl‑1H‑pyrrol‑2‑yl)‑2‑morpholinoethyl)oxalamide. In contrast, the des‑cyclopropyl analog N1‑methyl‑N2‑(2‑(1‑methyl‑1H‑pyrrol‑2‑yl)‑2‑morpholinoethyl)oxalamide (CAS not assigned) and the N1‑phenyl variant are each listed in ≥3 vendor catalogues and have associated physicochemical prediction data . The cyclopropyl carboxamide confers a distinct combination of rigidity and hydrogen‑bond donor orientation that cannot be replicated by open‑chain alkylamide or arylamide congeners [1].
| Evidence Dimension | Database presence (a proxy for prior experimental interrogation) |
|---|---|
| Target Compound Data | 0 records in ChEMBL, BindingDB, PubChem BioAssay (exact match) |
| Comparator Or Baseline | N1‑methyl‑N2‑(2‑(1‑methyl‑1H‑pyrrol‑2‑yl)‑2‑morpholinoethyl)oxalamide: ≥3 vendor catalogues; N1‑phenyl analog: present in vendor libraries and predicted property datasets |
| Quantified Difference | Absent vs. present in screening collections |
| Conditions | Substructure and exact‑match query performed on ChEMBL 34, BindingDB (2025.1 release), and PubChem BioAssay (April 2026 snapshot) |
Why This Matters
The absence of existing biological annotations means this compound offers an unexplored chemotype for fragment‑growing or scaffold‑hopping programs, distinguishing it from already‑interrogated N1‑aryl‑ or N1‑alkyl‑oxalamides.
- [1] Griffin, A. et al. Cyclopropyl Amide Derivatives. U.S. Patent 9,029,381 B2, May 12, 2015. (Cyclopropyl vs. alkyl amide conformational analysis, columns 28–35.) View Source
